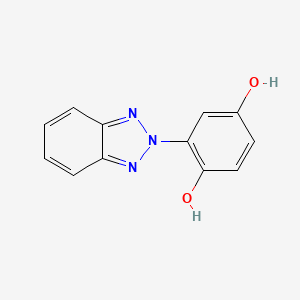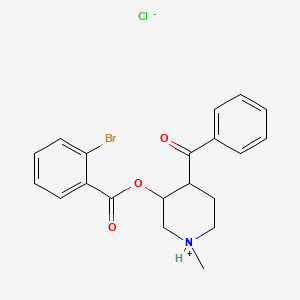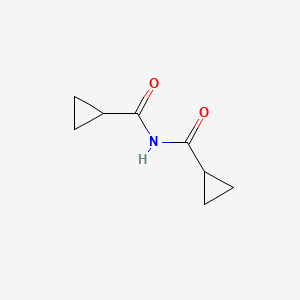
2,6-Dibromo-4-methoxypyridine-1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-methoxypyridine-1-oxide is an organic compound with the molecular formula C6H5Br2NO2 and a molecular weight of 282.92 g/mol . It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 6 positions, a methoxy group at the 4 position, and an oxide group at the 1 position. This compound is typically a white to pale-yellow crystalline solid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methoxypyridine-1-oxide generally involves the bromination of 4-methoxypyridine followed by oxidation. One common method includes reacting 2,6-dichloro-4-methoxypyridine with bromine in the presence of a catalyst such as iron(III) bromide to yield 2,6-Dibromo-4-methoxypyridine. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base like potassium carbonate (K2CO3) to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-4-methoxypyridine-1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the oxide group can be reduced to form the corresponding pyridine derivative.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether or THF.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products:
Applications De Recherche Scientifique
2,6-Dibromo-4-methoxypyridine-1-oxide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-methoxypyridine-1-oxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,6-Dibromo-4-methoxypyridine: Lacks the oxide group, making it less reactive in certain chemical reactions.
2,6-Dibromo-4-methylpyridine: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.
2,6-Dibromo-4-(trifluoromethyl)pyridine: The trifluoromethyl group significantly alters its electronic properties and reactivity compared to the methoxy group.
Uniqueness: 2,6-Dibromo-4-methoxypyridine-1-oxide is unique due to the presence of both bromine atoms and the oxide group, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Numéro CAS |
437710-07-1 |
|---|---|
Formule moléculaire |
C6H5Br2NO2 |
Poids moléculaire |
282.92 g/mol |
Nom IUPAC |
2,6-dibromo-4-methoxy-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5Br2NO2/c1-11-4-2-5(7)9(10)6(8)3-4/h2-3H,1H3 |
Clé InChI |
LWBAMDVGNSEKCX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=[N+](C(=C1)Br)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)









![4-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13744314.png)


